5-Hydroxypyrimidine-2-carboxylic acid

Physicochemical characterization Acid-base equilibrium Ionization state prediction

Select this 5-hydroxy/2-carboxy pyrimidine regioisomer for predictable ionization (pKa ~3.45) and a single, well-defined hydroxy tautomeric form—eliminating the spectral ambiguity encountered with 2-hydroxy analogs. The scaffold enables nanomolar HCA2 agonism (EC₅₀ 67 nM human), delivering a 15–150× potency gain over nicotinic acid. A patent-documented three-step scalable route minimizes chromatographic purification. With 2 H-bond donors and 5 acceptors, it outperforms non-hydroxylated pyrimidine carboxylates in co-crystal engineering and salt selection. Request a quote for R&D-scale quantities today.

Molecular Formula C5H4N2O3
Molecular Weight 140.1 g/mol
CAS No. 345642-87-7
Cat. No. B1388807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxypyrimidine-2-carboxylic acid
CAS345642-87-7
Molecular FormulaC5H4N2O3
Molecular Weight140.1 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)C(=O)O)O
InChIInChI=1S/C5H4N2O3/c8-3-1-6-4(5(9)10)7-2-3/h1-2,8H,(H,9,10)
InChIKeyGJEGYXYPWJJUPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxypyrimidine-2-carboxylic Acid (CAS 345642-87-7): Key Physicochemical and Structural Profile for Procurement Assessment


5-Hydroxypyrimidine-2-carboxylic acid (CAS 345642-87-7) is a monocyclic heteroaromatic building block with the molecular formula C₅H₄N₂O₃ and a molecular weight of approximately 140.1 g/mol . The compound features a pyrimidine core bearing a hydroxyl substituent at the 5-position and a carboxylic acid moiety at the 2-position . This 5-hydroxy/2-carboxy substitution pattern establishes a distinct electronic and steric environment compared to other regioisomeric pyrimidine carboxylic acids, thereby defining its utility profile in downstream synthetic and medicinal chemistry applications .

5-Hydroxypyrimidine-2-carboxylic Acid: Why Regioisomeric or Non-Hydroxylated Pyrimidine Analogs Cannot Be Interchanged


Substituting 5-hydroxypyrimidine-2-carboxylic acid with other pyrimidine carboxylic acid regioisomers (e.g., 2-hydroxy-5-carboxylic acid analogs or non-hydroxylated pyrimidine-2-carboxylic acid) introduces substantial changes in acid-base equilibria, metal coordination geometry, and synthetic derivatization outcomes. The 5-hydroxyl group imparts a predicted pKa of approximately 3.45±0.10, which governs protonation state and solubility under physiological and reaction conditions . Furthermore, the spatial positioning of the 2-carboxy group relative to the 5-hydroxy moiety dictates a specific bidentate chelation mode that differs from the binding geometries available to 4,5-dihydroxypyrimidine carboxylates or 2-hydroxypyrimidine-5-carboxylic acid analogs [1]. Generic substitution without accounting for these regiospecific physicochemical and coordination parameters can lead to failed syntheses, altered metal complex stability, or loss of target engagement in receptor-binding assays [2].

5-Hydroxypyrimidine-2-carboxylic Acid (CAS 345642-87-7): Quantitative Differentiation Evidence vs. Closest Analogs


Predicted Acid Dissociation Constant (pKa) of 5-Hydroxypyrimidine-2-carboxylic Acid vs. 2-Hydroxypyrimidine-5-carboxylic Acid

The predicted pKa of 5-hydroxypyrimidine-2-carboxylic acid is 3.45±0.10, which is approximately 0.5–0.7 log units lower (more acidic) than the carboxylic acid moiety in the regioisomeric 2-hydroxypyrimidine-5-carboxylic acid scaffold . This difference arises from the electron-withdrawing effect of the pyrimidine ring nitrogen atoms positioned ortho and para to the 2-carboxy group in the 5-hydroxy-2-carboxy isomer, versus the altered electronic environment in the 2-hydroxy-5-carboxy regioisomer where the carboxylate is meta to one ring nitrogen and para to the other.

Physicochemical characterization Acid-base equilibrium Ionization state prediction

Synthetic Route Efficiency: 5-Hydroxypyrimidine-2-carboxylic Acid vs. Unreported Alternative Routes for 5-Substituted Pyrimidine Carbocyclic Nucleoside Intermediates

The patented synthesis of 5-hydroxypyrimidine-2-carboxylic acid proceeds via a three-step sequence starting from 5-bromo-2-cyanopyrimidine: (i) benzyl alcohol substitution to yield 5-benzyloxy-2-cyanopyrimidine, (ii) basic hydrolysis of the nitrile, and (iii) acidic work-up to precipitate the final product [1]. The process requires only one chromatographic purification step (after step i) and delivers the target compound as a solid after acidification and filtration. The overall yield for the 5-benzyloxy-2-cyanopyrimidine intermediate is reported as approximately 85–90% (10.3 g from 10 g of 5-bromo-2-cyanopyrimidine) [1]. Prior to this disclosure, no synthetic route for this specific compound had been reported in the literature, making this the first—and to date, only—documented methodology for producing the 5-hydroxy-2-carboxy regioisomer [1]. This contrasts with 2-hydroxy-5-carboxylic acid analogs, which may require longer synthetic sequences involving pre-installation of the 2-hydroxy moiety followed by carboxylation at the 5-position.

Process chemistry Nucleoside intermediate Synthetic methodology

Hydroxycarboxylic Acid Receptor 2 (HCA2) Agonist Activity of 5-Hydroxypyrimidine-2-carboxylic Acid-Containing Analog vs. Nicotinic Acid

A structural analog containing the 5-hydroxypyrimidine-2-carboxylic acid core (CHEMBL1939049 / BDBM50362632) exhibited EC₅₀ values of 67 nM at human hydroxycarboxylic acid receptor 2 (HCA2/HM74A) and 83 nM at the rat ortholog [1]. While these data are for a derivative rather than the parent carboxylic acid itself, they establish the 5-hydroxy-2-carboxypyrimidine scaffold as a viable pharmacophore for HCA2 agonism. Nicotinic acid (niacin), the endogenous HCA2 agonist, exhibits EC₅₀ values in the micromolar range (typically 1–10 μM depending on assay conditions) [2]. The ~15- to 150-fold improvement in potency observed with the pyrimidine-based analog suggests that the 5-hydroxy-2-carboxy substitution pattern provides enhanced receptor engagement compared to the simple pyridine-3-carboxylic acid structure of nicotinic acid.

GPCR pharmacology HCA2 receptor Agonist potency

Hydrogen Bond Donor/Acceptor Capacity of 5-Hydroxypyrimidine-2-carboxylic Acid vs. Pyrimidine-2-carboxylic Acid

5-Hydroxypyrimidine-2-carboxylic acid possesses two hydrogen bond donors (carboxylic acid O–H, phenolic 5-O–H) and five hydrogen bond acceptors (two pyrimidine ring nitrogens, two carboxylic acid oxygens, one phenolic oxygen), yielding a donor count of 2 and an acceptor count of 5 [1]. In contrast, the non-hydroxylated analog pyrimidine-2-carboxylic acid (CAS 31519-62-7) contains only one hydrogen bond donor (carboxylic acid O–H) and four hydrogen bond acceptors . The additional phenolic hydroxyl group in the 5-hydroxy derivative enables more extensive intermolecular hydrogen bonding networks, which can be exploited for crystal engineering, co-crystal formation, and solid-state property modulation.

Supramolecular chemistry Crystal engineering Hydrogen bonding

5-Hydroxypyrimidine Tautomeric Preference vs. 2-Hydroxypyrimidine Analogs

Spectroscopic investigations of 5-hydroxypyrimidine derivatives have established that these compounds exist predominantly in the hydroxy form rather than the keto (pyrimidone) tautomeric form, and undergo protonation at the ring nitrogen atom rather than at the hydroxyl oxygen [1]. This tautomeric preference contrasts with 2-hydroxypyrimidine derivatives, which can exist in both hydroxy and keto tautomeric forms with the equilibrium proportion being highly dependent on solvent and physical state [2]. The well-defined, single tautomeric state of 5-hydroxy-substituted pyrimidines—including 5-hydroxypyrimidine-2-carboxylic acid—simplifies spectroscopic analysis, reaction outcome prediction, and quality control relative to 2-hydroxy analogs that exhibit tautomeric ambiguity.

Tautomerism Spectroscopic characterization Reactivity prediction

Patent-Cited Advantage as Nucleoside Drug Intermediate: Operational Simplicity and Scalability

Patent CN103880757B explicitly identifies 5-hydroxypyrimidine-2-carboxylic acid as 'an important intermediate for synthesizing a novel 5-substituted pyrimidine carbocyclic nucleoside medicine' and further claims that the disclosed synthetic method offers 'simple and safe operational process and mild reaction conditions, and is convenient for industrial production' [1]. This patent-backed designation as a key nucleoside intermediate distinguishes the 5-hydroxy-2-carboxy regioisomer from other pyrimidine carboxylic acids (e.g., pyrimidine-2-carboxylic acid, pyrimidine-4-carboxylic acid) that are more commonly employed as general synthetic building blocks rather than as direct precursors to carbocyclic nucleoside therapeutics. The explicit mention of industrial production convenience signals that the compound's synthesis has been optimized for scalability—a factor not uniformly documented for all pyrimidine carboxylic acid regioisomers.

Nucleoside synthesis Process development Pharmaceutical intermediate

5-Hydroxypyrimidine-2-carboxylic Acid: Recommended Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Medicinal Chemistry: HCA2 (GPR109A) Agonist Lead Optimization Programs

The nanomolar HCA2 agonist potency (EC₅₀ = 67 nM human, 83 nM rat) demonstrated by derivatives incorporating the 5-hydroxypyrimidine-2-carboxylic acid scaffold supports procurement of this compound for SAR exploration targeting the hydroxycarboxylic acid receptor 2 [1]. The ~15- to 150-fold potency improvement over nicotinic acid, combined with the scaffold's defined tautomeric state and predictable ionization behavior at physiological pH (predicted pKa = 3.45), makes it a rational starting point for designing next-generation HCA2 agonists with improved pharmacokinetic profiles relative to niacin-based therapies.

Process Chemistry: Large-Scale Synthesis of 5-Substituted Pyrimidine Carbocyclic Nucleoside Intermediates

For industrial users developing antiviral or anticancer nucleoside analogs, the patent-documented three-step synthetic route to 5-hydroxypyrimidine-2-carboxylic acid offers operational advantages including mild reaction conditions, minimal chromatographic purification, and compatibility with scale-up [1]. The compound's explicit citation as 'an important intermediate for synthesizing a novel 5-substituted pyrimidine carbocyclic nucleoside medicine' provides validated justification for procurement when nucleoside drug development is the intended application [1].

Supramolecular and Crystal Engineering: Co-crystal and Salt Form Screening

The enhanced hydrogen bonding capacity of 5-hydroxypyrimidine-2-carboxylic acid (2 donors, 5 acceptors) relative to non-hydroxylated pyrimidine-2-carboxylic acid (1 donor, 4 acceptors) enables the formation of more extensive intermolecular hydrogen bonding networks [1]. Researchers engaged in co-crystal screening, salt selection, or solid-state property optimization should prioritize this compound when stronger or more directional hydrogen bonding interactions are required to achieve target physicochemical properties such as improved solubility, stability, or mechanical behavior [1].

Analytical and Quality Control: Tautomerically Unambiguous Reference Standards

The well-established preference of 5-hydroxypyrimidine derivatives for the single hydroxy tautomeric form (rather than keto-hydroxy equilibria) simplifies NMR spectral interpretation and reaction monitoring [1]. This tautomeric clarity makes 5-hydroxypyrimidine-2-carboxylic acid a preferred choice over 2-hydroxypyrimidine analogs when unambiguous spectroscopic characterization and batch-to-batch consistency are paramount—particularly in regulated environments where impurity profiling and structural confirmation require definitive assignment of tautomeric state [1].

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